

# Olfactory Properties of 4-Methylheptanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methylheptanoic acid

Cat. No.: B1314603

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## Introduction

**4-Methylheptanoic acid** (C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>) is a branched-chain fatty acid that contributes to the characteristic aroma profiles of various natural products. As a chiral molecule, it exists in two enantiomeric forms, (S)-**4-methylheptanoic acid** and (R)-**4-methylheptanoic acid**, which may elicit distinct olfactory responses. Understanding the specific olfactory properties of this compound is crucial for its application in the food and fragrance industries, as well as for researchers investigating the mechanisms of olfaction and taste. This technical guide provides a comprehensive overview of the known olfactory characteristics of **4-Methylheptanoic acid**, details the experimental protocols used to assess these properties, and illustrates the potential signaling pathways involved in its perception.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Methylheptanoic acid** is presented in Table 1. These properties, including molecular weight and boiling point, are fundamental to its volatility and interaction with olfactory receptors.

Property	Value	Source
Molecular Formula	C8H16O2	[1][2]
Molecular Weight	144.21 g/mol	[1][2]
CAS Number	3302-03-2 (racemic)	[3]
40482-40-4 ((S)-enantiomer)	[1]	
115109-01-8 ((R)-enantiomer)	[2]	
Appearance	Colorless to pale yellow clear liquid (estimated)	[4]
Boiling Point	234.00 to 235.00 °C @ 760.00 mm Hg (estimated)	[4]
Specific Gravity	0.87900 to 0.88500 @ 25.00 °C	[4]
Refractive Index	1.42700 to 1.43300 @ 20.00 °C	[4]
Solubility	Slightly soluble in water (592.1 mg/L @ 25 °C, estimated)	[4]

## Olfactory Profile

While specific, quantitative odor threshold data for **4-Methylheptanoic acid** is not readily available in the scientific literature, its olfactory profile is often described in relation to the structurally similar and more extensively studied 4-methyloctanoic acid. The odor of **4-Methylheptanoic acid** is generally characterized as having a "pleasant odor profile"[5]. For comparison, 4-methyloctanoic acid is known for its distinct "goaty" and "mutton-like" aroma[6][7][8].

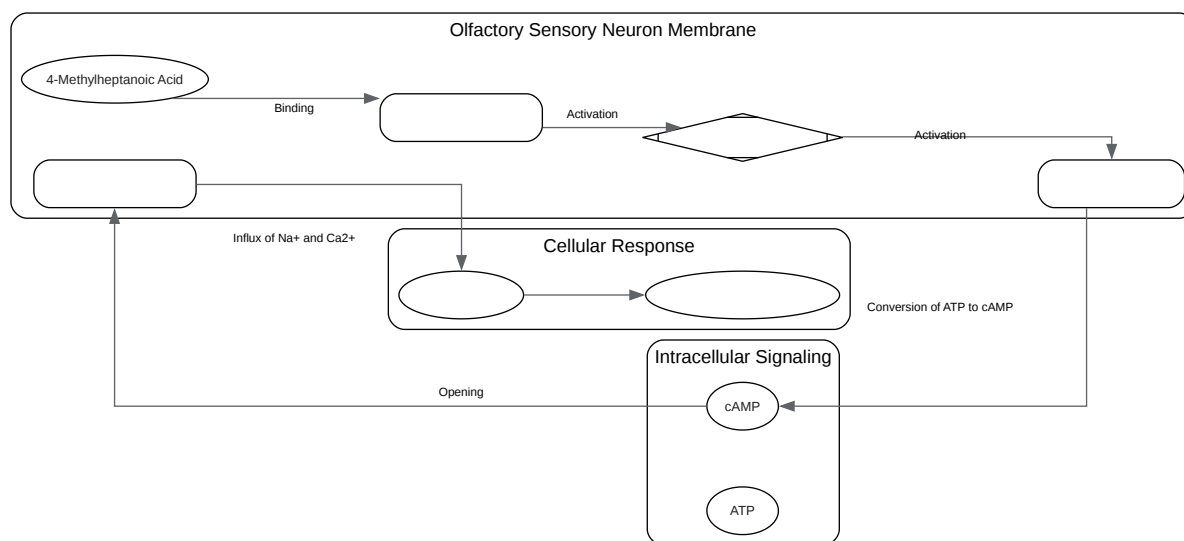
Table 2 provides a comparative summary of the reported odor descriptors for **4-Methylheptanoic acid** and related branched-chain fatty acids. It is important to note that the sensory perception of these compounds can be influenced by their stereochemistry[6].

Compound	Odor Descriptors	Source
4-Methylheptanoic acid	Pleasant odor profile	[5]
4-Methyloctanoic acid	Goaty, mutton-like, fatty, waxy, dairy, creamy, milky, lactonic	[6][7][8]
(S)-4-Methyloctanoic acid	Muttony, goaty, fresh, meaty	[9]
4-Methylhexanoic acid	Cheesy, fatty, sour, fruity, dairy	[10]
(S)-4-Methylhexanoic acid	Caprylic, slightly fatty	[11]
(R)-4-Methylhexanoic acid	Fatty, caprylic	[12]

## Olfactory Receptors and Signaling Pathways

The perception of fatty acids, including branched-chain fatty acids like **4-Methylheptanoic acid**, is mediated by a class of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs)[13][14]. Research has identified specific ORs that respond to short-chain and branched-chain fatty acids. Notably, Olfr78 (human ortholog: OR51E2) and Olfr558 (human ortholog: OR51E1) have been identified as receptors for these types of molecules[13][15].

Upon binding of an odorant molecule like **4-Methylheptanoic acid** to its specific olfactory receptor, a conformational change is induced in the receptor. This initiates an intracellular signaling cascade, as depicted in the diagram below.



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### *Olfactory Signaling Pathway for Branched-Chain Fatty Acids*

## Experimental Protocols

The determination of olfactory properties relies on sophisticated analytical and sensory evaluation techniques. The following sections detail the methodologies for two key experimental protocols.

## Gas Chromatography-Olfactometry (GC-O)

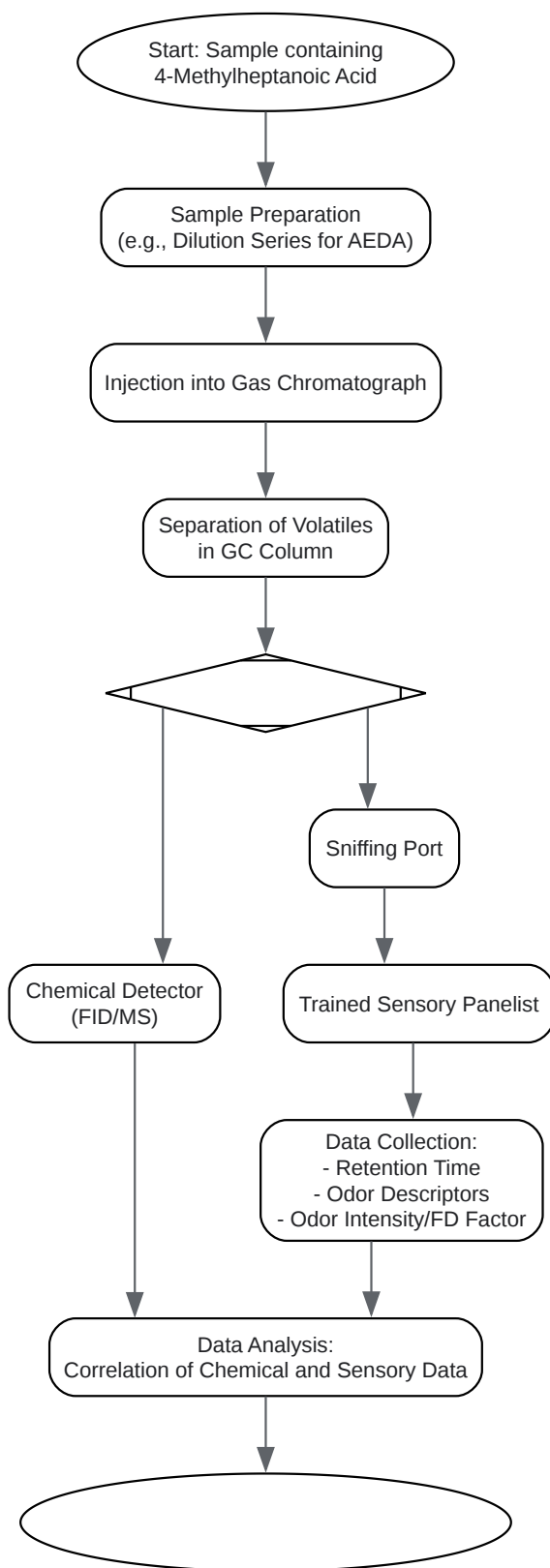
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with

the sensitivity of the human nose as a detector.

#### Methodology:

- **Sample Preparation:** A sample containing the volatile compound of interest, such as **4-Methylheptanoic acid**, is prepared. This may involve extraction from a natural source or dilution of a pure standard in a suitable solvent.
- **Injection and Separation:** The prepared sample is injected into a gas chromatograph. The different volatile compounds in the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.
- **Effluent Splitting:** At the end of the GC column, the effluent is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port.
- **Olfactory Detection:** A trained sensory panelist sniffs the effluent from the sniffing port and records the time and a description of any perceived odors.
- **Data Analysis:** The data from the chemical detector and the sensory panelist are combined. This allows for the correlation of specific chemical compounds with their perceived odors.

For determining the odor threshold, a method called Aroma Extract Dilution Analysis (AEDA) is often employed in conjunction with GC-O. In AEDA, the sample is serially diluted and analyzed by GC-O until no odor can be perceived by the panelist. The highest dilution at which an odor is still detectable corresponds to the flavor dilution (FD) factor, which is related to the odor activity value.



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*Workflow for Odor Analysis using GC-O*

## Sensory Panel Analysis for Odor Threshold Determination

Sensory panel analysis is a systematic approach to measure human responses to stimuli. To determine the odor threshold of a substance, a trained panel of assessors is used.

Methodology:

- **Panelist Selection and Training:** A group of individuals is screened for their olfactory acuity and ability to describe odors consistently. Those selected undergo training to familiarize them with the specific odorants and the testing procedure.
- **Sample Preparation:** A series of dilutions of **4-Methylheptanoic acid** in an odorless medium (e.g., water or air) is prepared. The concentrations are typically arranged in an ascending order.
- **Presentation Method:** A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is commonly used. In this method, panelists are presented with three samples, two of which are blanks (odorless medium) and one contains the odorant at a specific concentration. The panelist's task is to identify the sample that is different.
- **Threshold Determination:** The presentation of samples begins at a concentration below the expected threshold and is gradually increased. The individual threshold for each panelist is determined as the lowest concentration at which they can reliably detect the odorant.
- **Group Threshold Calculation:** The group's odor threshold is typically calculated as the geometric mean of the individual thresholds. This represents the concentration at which 50% of the panel can detect the odor.

## Conclusion

**4-Methylheptanoic acid** is a branched-chain fatty acid with a "pleasant" olfactory profile, though detailed quantitative data on its odor threshold and specific receptor interactions remain limited. Its aroma is often compared to that of the structurally similar 4-methyloctanoic acid, which is described as "goaty" and "mutton-like." The perception of **4-Methylheptanoic acid** is likely mediated by olfactory receptors such as OR51E1 and OR51E2, which are known to respond to branched-chain fatty acids, initiating a G-protein coupled signaling cascade.

Standardized methodologies like Gas Chromatography-Olfactometry and sensory panel analysis are essential for the precise characterization of its olfactory properties. Further research is warranted to elucidate the specific odor thresholds of the (S) and (R) enantiomers of **4-Methylheptanoic acid** and to confirm their interactions with specific olfactory receptors, which will provide a more complete understanding of its role in flavor and fragrance chemistry.

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